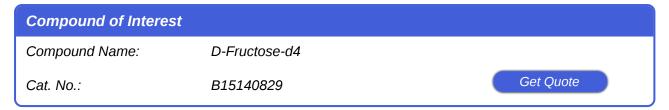


An In-depth Technical Guide to D-Fructose-d4: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential molecular information for **D-Fructose-d4**, a deuterated form of D-Fructose. The incorporation of deuterium in place of hydrogen atoms can be a critical tool in drug development and metabolic research, aiding in the investigation of pharmacokinetic and metabolic profiles of various compounds.[1][2]

Quantitative Molecular Data

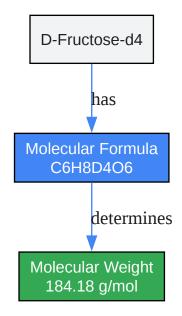
The fundamental molecular properties of **D-Fructose-d4** are summarized in the table below. This data is crucial for a range of applications, from analytical standard preparation to metabolic flux analysis.

Property	Value
Molecular Formula	C6H8D4O6[2]
Molecular Weight	184.18 g/mol [2][3]
Exact Mass	184.08849508 Da[3]

Logical Relationship of Molecular Descriptors

The following diagram illustrates the relationship between the common name of the compound and its core molecular descriptors.





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Caption: Logical flow from compound name to molecular formula and weight.

Experimental Protocols

While this document does not detail specific experimental protocols, the quantitative data presented herein is derived from computational methods. For instance, the molecular weight is computed by PubChem.[3] Researchers utilizing **D-Fructose-d4** as a tracer in metabolic studies would typically employ techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to track the deuterium-labeled molecules through various metabolic pathways. The design of such experiments would be highly dependent on the specific research questions being addressed.

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